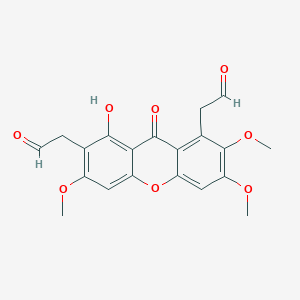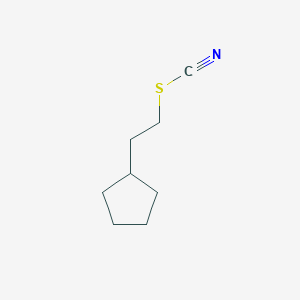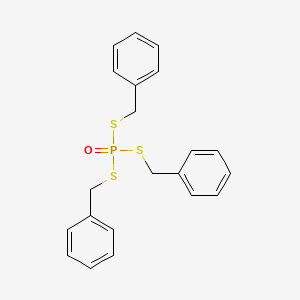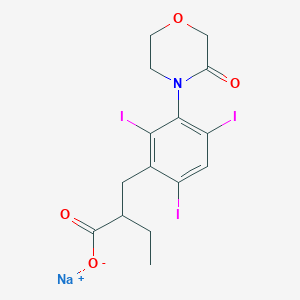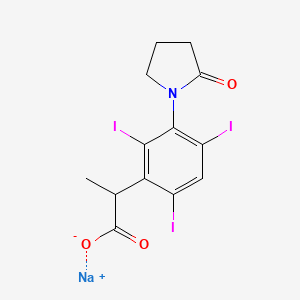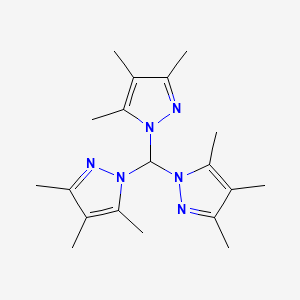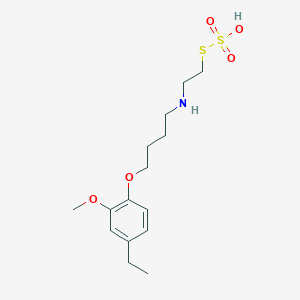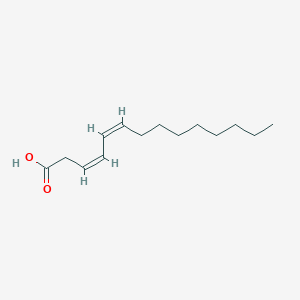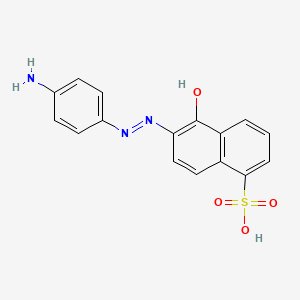![molecular formula C25H19NOSSn B14706227 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole CAS No. 18696-04-3](/img/structure/B14706227.png)
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is an organotin compound that features a benzoxazole ring substituted with a triphenylstannyl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with triphenyltin chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-Mercaptobenzoxazole+Triphenyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the stannyl group, converting it to a stannane or other lower oxidation state species.
Substitution: The triphenylstannyl group can be substituted by other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides (e.g., bromine) or Grignard reagents are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Stannanes or other reduced tin species.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole involves its ability to form stable complexes with various substrates. The triphenylstannyl group can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the benzoxazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine
- Triphenyltin hydride
- Triphenylstannane
Comparison: 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of both the benzoxazole ring and the triphenylstannyl sulfanyl group. This combination imparts distinct reactivity and stability compared to other organotin compounds. For example, while triphenyltin hydride is primarily used as a reducing agent, this compound can participate in a broader range of reactions due to the additional functional groups present.
Propiedades
Número CAS |
18696-04-3 |
|---|---|
Fórmula molecular |
C25H19NOSSn |
Peso molecular |
500.2 g/mol |
Nombre IUPAC |
1,3-benzoxazol-2-ylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/C7H5NOS.3C6H5.Sn/c10-7-8-5-3-1-2-4-6(5)9-7;3*1-2-4-6-5-3-1;/h1-4H,(H,8,10);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
ORVRAKPRCYYVRH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


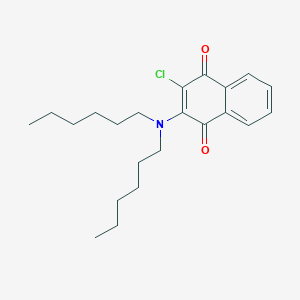

![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
